molecular formula C6H5N3S B13095440 Isothiazolo[5,4-c]pyridin-3-amine

Isothiazolo[5,4-c]pyridin-3-amine

Katalognummer: B13095440
Molekulargewicht: 151.19 g/mol
InChI-Schlüssel: FCHIUCMKSXBOCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isothiazolo[5,4-c]pyridin-3-amine is a heterocyclic compound that features a fused isothiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo[5,4-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with 2,4-dichloro-3-nitropyridine, which undergoes selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation . The reaction conditions often include the use of palladium catalysts, bases like DIPEA, and solvents such as tetrahydrofuran (THF).

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with industrial safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

Isothiazolo[5,4-c]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with different biological activities.

Wissenschaftliche Forschungsanwendungen

Isothiazolo[5,4-c]pyridin-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Isothiazolo[5,4-c]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to alterations in cell signaling pathways, affecting cell proliferation, differentiation, and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Isothiazolo[5,4-c]pyridin-3-amine is unique due to its specific ring structure, which imparts distinct electronic properties and biological activities. Its ability to inhibit a broad range of kinases makes it a versatile scaffold for drug development.

Eigenschaften

Molekularformel

C6H5N3S

Molekulargewicht

151.19 g/mol

IUPAC-Name

[1,2]thiazolo[5,4-c]pyridin-3-amine

InChI

InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H,(H2,7,9)

InChI-Schlüssel

FCHIUCMKSXBOCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=C1C(=NS2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.